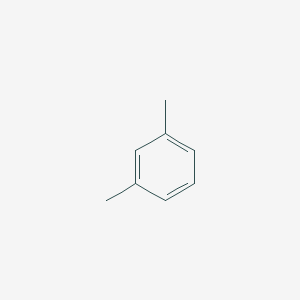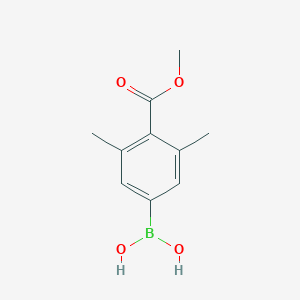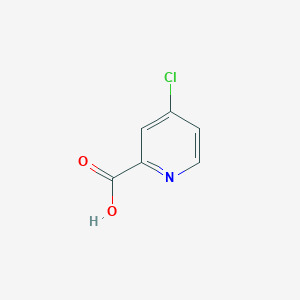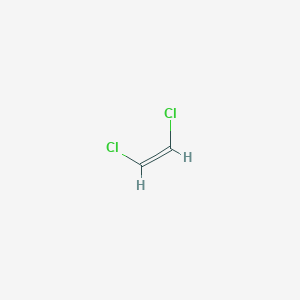
Acide (4-chloro-3-éthoxyphényl)boronique
Vue d'ensemble
Description
(4-Chloro-3-ethoxyphenyl)boronic acid (CEPA) is a boronic acid derivative that has been studied extensively for its potential applications in various scientific research fields. CEPA is a versatile reagent that can be used in organic synthesis, as a catalyst in various reactions, and as a building block for the synthesis of various organic compounds. CEPA has been used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
Réactif de réaction organique
Ce composé sert de réactif polyvalent dans les réactions organiques. Il peut participer à des réactions de couplage croisé telles que le couplage catalysé au palladium de Suzuki et de Stille, qui sont essentielles à la construction de molécules organiques complexes .
Développement d'agents antitumoraux
Le dérivé de l'acide boronique est utilisé dans la préparation d'inhibiteurs des microtubules, qui ont des applications potentielles comme agents antitumoraux. Ces inhibiteurs interfèrent avec la dynamique des microtubules, un processus essentiel dans la division cellulaire et la prolifération du cancer .
Catalyse
Les acides boroniques, y compris l'acide (4-chloro-3-éthoxyphényl)boronique, sont connus pour être utilisés en catalyse. Ils peuvent agir comme catalyseurs ou co-catalyseurs dans diverses réactions chimiques, améliorant l'efficacité et la sélectivité des réactions .
Matériaux polymères et optoélectroniques
Le composé trouve des applications dans la synthèse de matériaux pour les polymères et l'optoélectronique. Les acides boriniques et leurs dérivés jouent un rôle dans le développement de nouveaux matériaux présentant des propriétés électriques et optiques souhaitables .
Applications de détection
Les acides boroniques sont couramment utilisés dans la détection des diols et des anions. Ils peuvent former des récepteurs moléculaires spécifiques qui permettent de nouvelles méthodes de détection, y compris la détection optique ou électrochimique .
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-3-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro-3-ethoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 4-Chloro-3-ethoxyphenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of 4-Chloro-3-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound’s action may be influenced by the presence of other functional groups and the pH of the environment. Additionally, the compound is described as relatively stable, readily prepared, and generally environmentally benign , indicating that it may be resistant to degradation in various environmental conditions.
Safety and Hazards
The safety data sheet for a similar compound, 4-Chlorophenylboronic acid, indicates that it may be harmful if swallowed . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
Orientations Futures
Boronic acids, including “(4-Chloro-3-ethoxyphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . Their unique reactivity and biocompatibility make them promising candidates for the development of new drugs and other applications in medicinal chemistry . Therefore, extending the studies with boronic acids in medicinal chemistry is of great relevance .
Propriétés
IUPAC Name |
(4-chloro-3-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEAKFIRTXVYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629648 | |
| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900174-62-1 | |
| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


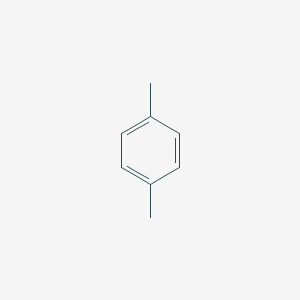


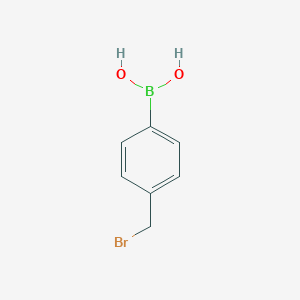
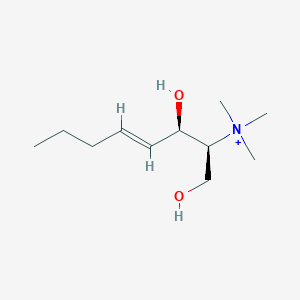

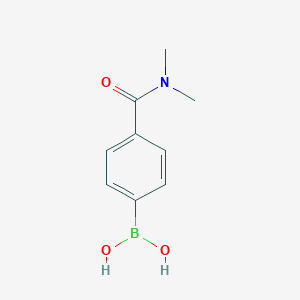
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
